molecular formula C9H9N3OS2 B13819317 5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one

5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one

Cat. No.: B13819317
M. Wt: 239.3 g/mol
InChI Key: JLEITFULSIRKPA-BJMVGYQFSA-N
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Description

5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a thiophene ring and a hydrazinyl group, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one typically involves the condensation of 2-thiophenecarboxaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazinyl group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s hydrazinyl group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The thiophene ring may also contribute to its activity by interacting with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: Another thiazole derivative with antimicrobial properties.

    4-methylthiazole: Known for its role in flavor and fragrance chemistry.

    2-thiophenecarboxaldehyde: A precursor in the synthesis of various thiophene derivatives.

Uniqueness

What sets 5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one apart is its combination of a thiophene ring and a hydrazinyl group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C9H9N3OS2

Molecular Weight

239.3 g/mol

IUPAC Name

(2Z)-5-methyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H9N3OS2/c1-6-8(13)11-9(15-6)12-10-5-7-3-2-4-14-7/h2-6H,1H3,(H,11,12,13)/b10-5+

InChI Key

JLEITFULSIRKPA-BJMVGYQFSA-N

Isomeric SMILES

CC1C(=O)N/C(=N/N=C/C2=CC=CS2)/S1

Canonical SMILES

CC1C(=O)NC(=NN=CC2=CC=CS2)S1

Origin of Product

United States

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